1-(5-fluoro-1-methyl-1H-indol-3-yl)propan-2-amine
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Overview
Description
1-(5-fluoro-1-methyl-1H-indol-3-yl)propan-2-amine is a synthetic compound belonging to the indole class of organic compounds. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a fluorine atom at the 5-position and a methyl group at the 1-position of the indole ring, with a propan-2-amine side chain attached to the 3-position. The unique structure of this compound makes it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-fluoro-1-methyl-1H-indol-3-yl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and 1-methylindole.
Formation of the Indole Core: The indole core is synthesized using methods like the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.
Introduction of the Propan-2-amine Side Chain: The propan-2-amine side chain is introduced through alkylation reactions, where the indole derivative is reacted with appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(5-fluoro-1-methyl-1H-indol-3-yl)propan-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated indoles, nitroindoles, sulfonated indoles.
Scientific Research Applications
1-(5-fluoro-1-methyl-1H-indol-3-yl)propan-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-fluoro-1-methyl-1H-indol-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-indole-3-yl)propan-2-amine: Lacks the fluorine atom at the 5-position.
5-fluoro-1H-indole-3-yl)propan-2-amine: Lacks the methyl group at the 1-position.
1-(5-fluoro-1H-indole-3-yl)propan-2-amine: Lacks the methyl group at the 1-position.
Uniqueness
1-(5-fluoro-1-methyl-1H-indol-3-yl)propan-2-amine is unique due to the presence of both the fluorine atom at the 5-position and the methyl group at the 1-position, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H15FN2 |
---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
1-(5-fluoro-1-methylindol-3-yl)propan-2-amine |
InChI |
InChI=1S/C12H15FN2/c1-8(14)5-9-7-15(2)12-4-3-10(13)6-11(9)12/h3-4,6-8H,5,14H2,1-2H3 |
InChI Key |
HRRHRVZKRPMRAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CN(C2=C1C=C(C=C2)F)C)N |
Origin of Product |
United States |
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